molecular formula C15H12N2O3S B7817749 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B7817749
M. Wt: 300.3 g/mol
InChI Key: KKLONASLFCQOPF-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thieno[2,3-d]pyrimidine core to its corresponding oxo derivative.

  • Reduction: Reduction of the oxo group to a hydroxyl group.

  • Substitution: Replacement of the benzyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives.

  • Reduction: Formation of 3-Benzyl-5-methyl-4-hydroxy-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid.

  • Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid has been studied for its antimicrobial properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains.

Medicine: The compound has been evaluated for its anticancer properties. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its derivatives are explored for their therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism by which 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves interaction with specific molecular targets. For antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity in pathogens. In anticancer applications, it may interfere with cell signaling pathways and induce cell death.

Comparison with Similar Compounds

  • 3-Benzyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid

  • N-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

  • 5-Methyl-N-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Uniqueness: 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid stands out due to its specific structural features and the presence of the benzyl group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-benzyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-9-11-13(21-12(9)15(19)20)16-8-17(14(11)18)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLONASLFCQOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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